beta-Ionylideneacetaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Ionylideneacetaldehyde is typically synthesized from beta-ionone. One common method involves the Reformatsky reaction, where ethyl bromoacetate is condensed with beta-ionone in the presence of zinc to produce beta-ionylideneacetate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrially, this compound is produced using a process that ensures the maintenance of the conjugated trans-polyene system. This involves careful control of reaction conditions to prevent isomerization of the double bonds .
Chemical Reactions Analysis
Types of Reactions: Beta-Ionylideneacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-ionylideneacetic acid.
Reduction: Reduction reactions can convert it into beta-ionylidenealcohol.
Substitution: It can undergo nucleophilic addition reactions, such as the Wittig reaction, to form substituted alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: The Wittig reaction involves the use of phosphorus ylides.
Major Products:
Oxidation: Beta-ionylideneacetic acid.
Reduction: Beta-ionylidenealcohol.
Substitution: Substituted alkenes.
Scientific Research Applications
Beta-Ionylideneacetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-ionylideneacetaldehyde involves its conversion into biologically active compounds such as vitamin A. These compounds exert their effects by interacting with specific molecular targets and pathways, including the retinoic acid receptors, which regulate gene expression and influence cellular processes such as differentiation and proliferation .
Comparison with Similar Compounds
Beta-Ionylideneacetaldehyde is unique due to its conjugated trans-polyene system, which is essential for its biological activity. Similar compounds include:
Beta-Ionone: The starting material for the synthesis of this compound.
Beta-Carotene: A precursor to vitamin A, which also contains a conjugated polyene system.
Retinal: An aldehyde form of vitamin A that plays a crucial role in vision
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312875 | |
Record name | β-Ionylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-68-3 | |
Record name | β-Ionylideneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Ionylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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